8-Fluoro-3-(phenylsulfonyl)quinoline
Overview
Description
8-Fluoro-3-(phenylsulfonyl)quinoline is a fluorinated quinoline derivative with the molecular formula C15H10FNO2S and a molecular weight of 287.31 g/mol . This compound is characterized by the presence of a fluorine atom at the 8th position and a phenylsulfonyl group at the 3rd position of the quinoline ring. Fluorinated quinolines are known for their enhanced biological activity and unique properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 8-Fluoro-3-(phenylsulfonyl)quinoline involves several key steps. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through cyclization and cycloaddition reactions . Additionally, cross-coupling reactions, such as the Suzuki–Miyaura coupling, are employed to introduce the phenylsulfonyl group . These reactions typically require palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
8-Fluoro-3-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Fluoro-3-(phenylsulfonyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-3-(phenylsulfonyl)quinoline involves its interaction with molecular targets such as enzymes. For instance, fluorinated quinolines are known to inhibit bacterial enzymes like DNA gyrase and DNA topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . This mechanism is particularly effective in antibacterial applications.
Comparison with Similar Compounds
8-Fluoro-3-(phenylsulfonyl)quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline skeleton.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-fluoroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYPDUKGOQKJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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